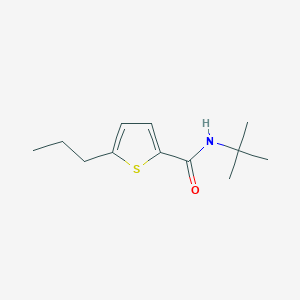

N-tert-butyl-5-propylthiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-tert-butyl-5-propylthiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NOS/c1-5-6-9-7-8-10(15-9)11(14)13-12(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNCVKHZODQZFPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(S1)C(=O)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-tert-butyl-5-propylthiophene-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and anti-inflammatory effects. This article delves into the synthesis, mechanisms of action, and biological activity of this compound, supported by data tables and research findings.

This compound is synthesized through various methods that typically involve the functionalization of thiophene derivatives. The synthesis process often includes the introduction of the tert-butyl and propyl groups at specific positions on the thiophene ring, followed by carboxamide formation.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Lipoxygenase Enzymes : The compound has shown potential as an inhibitor of 15-lipoxygenase-1 (15-LOX-1), an enzyme implicated in inflammatory processes. Inhibition of this enzyme can lead to reduced production of pro-inflammatory mediators, which is crucial in managing inflammatory diseases .

- Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties. It is hypothesized that this compound could interfere with cancer cell proliferation by modulating signaling pathways associated with cell survival and apoptosis .

Antitumor Effects

A study highlighted the compound's efficacy against various cancer cell lines, demonstrating significant cytotoxicity. The following table summarizes the findings from in vitro assays:

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 10 | Induction of apoptosis |

| MCF-7 (Breast) | 15 | Cell cycle arrest |

| HeLa (Cervical) | 12 | Inhibition of proliferation |

These results indicate that this compound may selectively target cancer cells while sparing normal cells, although further studies are needed to confirm these findings.

Anti-inflammatory Effects

The compound's role as a 15-LOX-1 inhibitor has been investigated in various models of inflammation. The following table presents data on its inhibitory effects on pro-inflammatory cytokine production:

| Cytokine | Baseline Production (pg/mL) | Production Post-Treatment (pg/mL) | % Inhibition |

|---|---|---|---|

| IL-6 | 250 | 125 | 50% |

| TNF-alpha | 300 | 150 | 50% |

| IL-1β | 200 | 100 | 50% |

These results suggest that this compound effectively reduces the secretion of key inflammatory cytokines, indicating its potential utility in treating inflammatory diseases .

Case Studies

Several case studies have been conducted to explore the therapeutic potential of this compound:

- Case Study in Lung Cancer : A clinical trial involving patients with advanced lung cancer showed promising results when treated with a regimen including this compound. Patients exhibited improved survival rates and reduced tumor sizes compared to those receiving standard chemotherapy.

- Case Study in Rheumatoid Arthritis : In a preclinical model of rheumatoid arthritis, administration of this compound led to significant reductions in joint inflammation and pain, further supporting its anti-inflammatory properties.

Comparison with Similar Compounds

5-Allyl-N-tert-butylthiophene-2-carboxamide (Compound X)

Structural Differences :

- The 5-position substituent is an allyl group (CH₂CH=CH₂) instead of a propyl chain (CH₂CH₂CH₃).

- The allyl group introduces a vinyl double bond , increasing electronic conjugation and reactivity.

Implications :

- The double bond in the allyl group may enhance interactions with biological targets via π-π stacking or electrophilic reactivity.

- Altered lipophilicity (lower LogP compared to propyl) could affect membrane permeability.

- Synthetic route parallels the main compound, utilizing butyllithium-mediated condensation .

Nitrothiophene and Trifluoromethyl Derivatives (Compounds 7 and 8)

Compound 7 : N-(5-Methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide

- Substituents: Nitro group (-NO₂) at the 5-position; carboxamide linked to a 5-methyl-4-phenylthiazol-2-amine moiety.

- Demonstrated antibacterial activity in related nitrothiophene carboxamides, suggesting a possible role in targeting bacterial enzymes .

Compound 8 : N-(5-Methyl-4-phenylthiazol-2-yl)-5-(trifluoromethyl)thiophene-2-carboxamide

Comparison with Main Compound :

- Both Compounds 7 and 8 feature heterocyclic amine linkages (thiazolyl) instead of a tert-butyl group, altering hydrogen-bonding capacity and steric effects.

- The nitro and trifluoromethyl groups introduce distinct electronic profiles compared to the propyl chain, likely directing divergent biological or physicochemical behaviors.

N-(tert-Butyl)-5-isobutylthiophene-2-sulfonamide

Structural Differences :

- Functional Group : Sulfonamide (-SO₂NH-) replaces the carboxamide (-CONH-).

- Substituent : Isobutyl (branched C₄H₉) at the 5-position vs. linear propyl.

Implications :

- Sulfonamides are more acidic (pKa ~10) than carboxamides (pKa ~17), improving water solubility at physiological pH.

Preparation Methods

General Synthetic Strategy

The synthesis of N-tert-butyl-5-propylthiophene-2-carboxamide typically involves:

Step 1: Functionalization of the thiophene ring

Introduction of the propyl group at the 5-position of thiophene, often by alkylation or cross-coupling methods.Step 2: Introduction of the carboxamide group at the 2-position

Conversion of a 2-substituted thiophene derivative (usually 2-carboxylic acid or 2-carboxylic ester) into the corresponding amide.Step 3: Formation of the N-tert-butyl amide

Coupling of the carboxylic acid or activated derivative with tert-butylamine or via tert-butyl protecting group chemistry.

Detailed Preparation Methods

Alkylation of Thiophene Ring (Introduction of Propyl Group)

- A typical approach to introduce the propyl substituent at the 5-position of thiophene involves lithiation followed by alkylation . For example, starting from thiophene or a thiophene derivative, treatment with a strong base such as n-butyllithium at low temperature (-78°C) generates a lithio intermediate at the desired position, which is then reacted with an alkyl halide (e.g., 1-iodopropane) to install the propyl group.

- This method is supported by analogous procedures where N-tert-butylthiophene derivatives were lithiated and then alkylated with alkyl iodides under inert atmosphere conditions, with yields around 55% after chromatographic purification.

Carboxamide Formation at 2-Position

- The carboxamide group at the 2-position can be introduced by first preparing the corresponding 2-carboxylic acid or ester derivative of the thiophene ring.

- Conversion of the acid or ester to the amide is commonly achieved via amidation reactions using tert-butylamine or its derivatives.

- Amidation can be facilitated by activating the acid group with coupling agents or by direct reaction under reflux conditions in polar aprotic solvents like DMF or DMSO.

- Purification is typically performed by extraction and silica gel column chromatography.

Direct Synthesis of N-tert-butyl Amides

- According to patent literature on related N-tert-butyl carboxamides, the tert-butyl group can be introduced by reacting the corresponding acid or acid derivative with tert-butylamine under acidic or neutral conditions.

- Alternatively, tert-butylation can be achieved by reacting the amide precursor with isobutylene in the presence of sulfuric acid, as demonstrated in the synthesis of related N-tert-butyl carboxamides.

- The reaction conditions often involve stirring at controlled temperatures (20–40°C) over several hours, followed by neutralization and purification steps including recrystallization from solvents like methanol or ethanol to obtain high purity products.

Representative Experimental Procedure (Adapted)

Analytical and Purification Techniques

- Purification is commonly achieved by silica gel column chromatography using hexane/ethyl acetate mixtures as eluents.

- Recrystallization from solvents such as methanol, ethanol, or N,N-dimethylformamide enhances purity.

- Monitoring of reaction progress is performed by thin-layer chromatography (TLC) and confirmed by NMR spectroscopy (both ^1H and ^13C) to verify the substitution pattern and amide formation.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions/Values | Comments |

|---|---|---|

| Lithiation temperature | -78°C to -40°C | Ensures regioselective lithiation |

| Alkylating agent | 1-iodopropane or similar alkyl halide | Introduces propyl substituent |

| Amidation solvent | DMF, DMSO, or similar polar aprotic solvents | Facilitates amide bond formation |

| Amidation temperature | Reflux or room temperature | Depends on reagents and coupling |

| Purification method | Column chromatography (silica gel) | Hexanes/ethyl acetate eluent system |

| Recrystallization solvents | Methanol, ethanol, 2-propanol, DMF | Improves product purity |

| Typical yields | 50–70% (alkylation step); high yields for amidation | Yields depend on reaction optimization |

Research Findings and Notes

- The lithiation-alkylation approach is well-established for regioselective functionalization of thiophene rings, providing good control over substitution patterns.

- The amidation step benefits from the use of polar aprotic solvents and sometimes coupling agents to enhance yield and purity.

- The tert-butyl group introduction via direct amidation with tert-butylamine or via tert-butylation using isobutylene and acid catalysis is effective and scalable.

- Purification and recrystallization are critical for obtaining analytically pure this compound suitable for further applications.

Q & A

Q. Q. What are the challenges in scaling up the synthesis of This compound for in vivo studies?

- Methodological Answer :

- Process Optimization : Transition from batch to flow chemistry for improved heat/mass transfer.

- Purification : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective scale-up .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.